2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is a complex organic compound featuring a benzodioxole ring fused with a tetraazole ring
Vorbereitungsmethoden
The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine typically involves multi-step organic reactions. One common method involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This is followed by further reactions to introduce the tetraazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and other benzodioxole-containing molecules . Compared to these compounds, 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N5O2 |
---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C11H13N5O2/c1-11(2,12)10-13-14-15-16(10)7-3-4-8-9(5-7)18-6-17-8/h3-5H,6,12H2,1-2H3 |
InChI-Schlüssel |
SSWRLPGQLLAIAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NN=NN1C2=CC3=C(C=C2)OCO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.